2-(Acetylamino)phenyl 4-ethoxybenzoate
Description
2-(Acetylamino)phenyl 4-ethoxybenzoate is an ester derivative comprising two key structural motifs:
- A 4-ethoxybenzoate ester, which enhances lipophilicity and influences metabolic stability.
This compound is hypothesized to exhibit biological activity due to its acetylated aromatic amine and ester functionalities, which are common in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C17H17NO4 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
(2-acetamidophenyl) 4-ethoxybenzoate |
InChI |
InChI=1S/C17H17NO4/c1-3-21-14-10-8-13(9-11-14)17(20)22-16-7-5-4-6-15(16)18-12(2)19/h4-11H,3H2,1-2H3,(H,18,19) |
InChI Key |
CRFRKTXQWZZMEI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2NC(=O)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Below is a comparative analysis of 2-(Acetylamino)phenyl 4-ethoxybenzoate and analogous compounds:
Key Observations :
- Bioactivity : FE@SNAP (), a fluoroethylated analogue with a piperidinyl group, demonstrates potent MCHR1 antagonism, suggesting that bulky substituents (e.g., fluorinated groups) improve receptor binding .
- Stability: Ethyl 4-(phenylamino)benzoate () lacks acetyl protection, making it more prone to oxidative degradation compared to the acetylated target compound.
Heterocyclic Derivatives ()
Derivatives of 4-[4-(acetylamino)phenyl] oxobutanoic acid (structurally related to the target compound) are precursors for thiadiazolo, imidazole, and pyridazinone heterocycles. These derivatives exhibit:
- Antimicrobial activity (e.g., against E. coli and S. aureus).
- Enzyme inhibition (e.g., COX-2), attributed to the acetylated phenyl group’s electron-withdrawing effects .
MCHR1 Antagonists ()
Compounds like FE@SNAP and SNAP-7941 incorporate acetylamino phenyl motifs but feature piperidinyl and fluoroethyl groups. These modifications enhance blood-brain barrier penetration, making them effective in treating obesity and depression .
Dichlorophenoxy Derivatives ()
Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate’s chlorine atoms likely confer herbicidal or antifungal properties, though specific data are absent in the evidence.
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